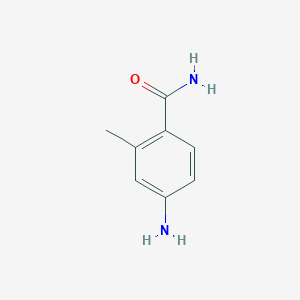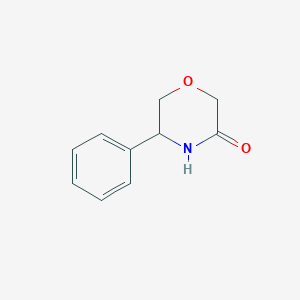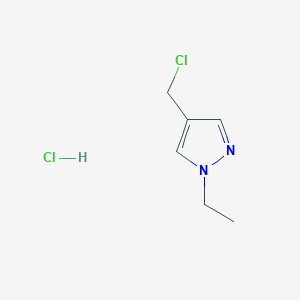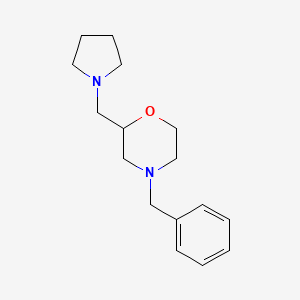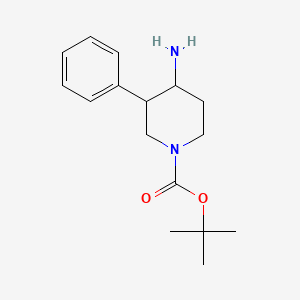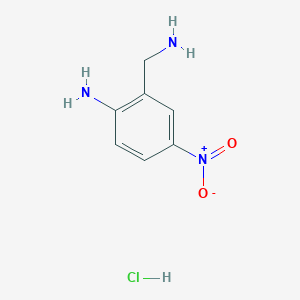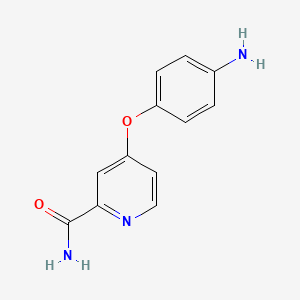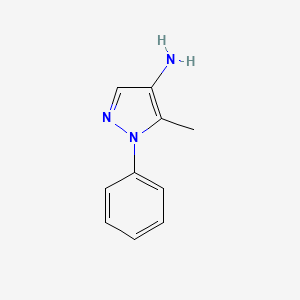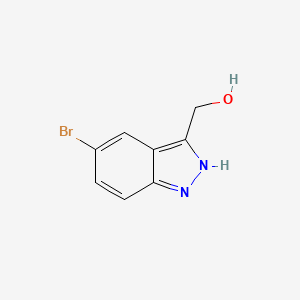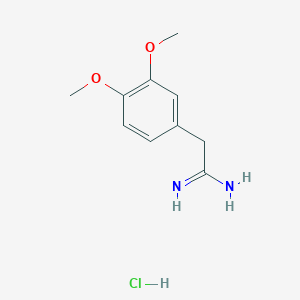
2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 . It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Synthesis Analysis
A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . It has also been used in the preparation of modified diterpene .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is provided in various databases .Wissenschaftliche Forschungsanwendungen
Synthesis of Papaverine Hydrochloride
- Summary of Application: “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” is used in the synthesis of Papaverine Hydrochloride, a muscle relaxant .
- Methods of Application: The synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine react at high temperature. The resulting amide reacts with POCl3 to yield an imine. This imine is then dehydrogenated with Raney nickel at high temperature to form papaverine, which is treated with hydrochloric acid to yield papaverine hydrochloride .
- Results or Outcomes: The overall yield of the process was improved to 63%. The proposed synthetic procedure is suitable for industrial production .
Antiulcer Activities
- Summary of Application: Acyl derivatives of “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .
- Methods of Application: A series of acyl derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities .
- Results or Outcomes: Among the synthesized compounds, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride had significant antiulcer activity .
Antioxidant and Antibacterial Activities
- Summary of Application: Novel benzamide compounds, including derivatives of “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride”, were synthesized and evaluated for their antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Dopamine Analogues
- Summary of Application: “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride” is closely related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
- Methods of Application: The synthesis of DMPEA involves the reaction of 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride with other reagents under specific conditions .
- Results or Outcomes: The synthesized DMPEA can be used in further research to understand the functioning of dopamine in the human brain .
Treatment of Ischemia
- Summary of Application: In 1978, papaverine hydrochloride, which can be synthesized from “2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride”, was marketed in France for the treatment of ischemia .
- Methods of Application: The treatment involves the administration of papaverine hydrochloride to patients suffering from ischemia .
- Results or Outcomes: The treatment has been found to be effective in alleviating the symptoms of ischemia .
Synthesis of Novel Amides
- Summary of Application: A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application: The synthesis involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives .
- Results or Outcomes: The synthesized amides were found to have potent anti-ulcer activities at oral doses of 50-400 mg/kg .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKKPUQRMWDLJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


